![molecular formula C17H14N2O5S B2473601 3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide CAS No. 895460-02-3](/img/structure/B2473601.png)
3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide
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Overview
Description
The compound “3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is the main component of many biologically active natural and synthetic heterocycles . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis
Benzofuran compounds have been developed that have solved some of the problems posed; for example, improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .Scientific Research Applications
Anti-Tumor Activity
Benzofuran derivatives have been extensively studied for their anti-tumor properties. Research indicates that many benzofuran compounds exhibit cytotoxic effects against cancer cells. These compounds interfere with cell division, induce apoptosis, and inhibit tumor growth. The specific mechanisms vary, but they often involve interactions with cellular targets related to cell cycle regulation and DNA replication .
Antibacterial Properties
Some benzofuran derivatives demonstrate potent antibacterial activity. Researchers have explored their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These compounds may disrupt bacterial cell membranes, inhibit essential enzymes, or interfere with bacterial DNA replication. Their potential as novel antibiotics is an exciting area of investigation .
Antioxidant Effects
Benzofuran compounds possess antioxidant properties, which make them valuable in combating oxidative stress. By scavenging free radicals and reducing oxidative damage, these derivatives contribute to overall cellular health. Their potential application in preventing age-related diseases and promoting longevity is an active field of research .
Anti-Viral Activity
The recently discovered macrocyclic benzofuran compound has demonstrated anti-hepatitis C virus (HCV) activity. Researchers are investigating its potential as an effective therapeutic drug for HCV infection. Understanding the molecular interactions between this compound and viral proteins is crucial for drug development .
Anticancer Agents
Novel scaffold compounds derived from benzofuran, such as benzothiophene and benzofuran hybrids, have been developed as anticancer agents. These compounds exhibit promising cytotoxicity against cancer cells and may serve as leads for new cancer therapies. Researchers explore their mechanisms of action and optimize their efficacy .
Synthetic Chemistry
Benzofuran derivatives are essential building blocks in synthetic chemistry. Researchers have developed novel methods for constructing benzofuran rings, enabling the synthesis of complex polycyclic structures. Techniques like free radical cyclization cascade and proton quantum tunneling have facilitated the preparation of challenging benzofuran compounds. These synthetic approaches contribute to drug discovery and chemical synthesis .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific biological context.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a manner that leads to their observed biological activities . For instance, some benzofuran compounds have been found to exhibit anti-hepatitis C virus activity and anti-cancer properties .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways, leading to downstream effects such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Future Directions
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .
properties
IUPAC Name |
3-[[2-(benzenesulfonyl)acetyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-17(21)16-15(12-8-4-5-9-13(12)24-16)19-14(20)10-25(22,23)11-6-2-1-3-7-11/h1-9H,10H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLQQNFMJIBHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Phenylsulfonyl)acetamido)benzofuran-2-carboxamide |
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